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Compound of Interest

Compound Name: 3-Phenylphenol

Cat. No.: B1666291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxybiphenyl, also known as m-phenylphenol, is an aromatic organic compound with the

chemical formula C₁₂H₁₀O. It consists of a biphenyl backbone substituted with a hydroxyl group

at the 3-position. This structure imparts both phenolic and aromatic characteristics, making it a

subject of interest in various fields, including organic synthesis, materials science, and

pharmacology. This technical guide provides a comprehensive overview of the core physical

properties of 3-hydroxybiphenyl, detailed experimental protocols for their determination, and an

examination of its role in biological pathways.

Physicochemical Properties
The physical and chemical characteristics of 3-hydroxybiphenyl are crucial for its handling,

application, and analysis. A summary of its key properties is presented below.

Table 1: General and Physicochemical Properties of 3-Hydroxybiphenyl
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Property Value Source(s)

IUPAC Name (1,1'-Biphenyl)-3-ol [1][2]

Synonyms

3-Biphenylol, m-

Hydroxybiphenyl, m-

Phenylphenol

[1][2]

CAS Number 580-51-8 [1][2]

Molecular Formula C₁₂H₁₀O [1][2]

Molecular Weight 170.21 g/mol [1]

Appearance
White to light yellow crystalline

solid
[1]

Melting Point 75 - 80 °C

Boiling Point >300 °C

pKa Data not available

LogP (Octanol/Water) 3.2 [3]

Table 2: Solubility of 3-Hydroxybiphenyl

Solvent Solubility Source(s)

Water Limited solubility [1][4]

Ethanol Soluble [1][4]

Diethyl Ether Soluble [1][4]

Acetone Soluble

Benzene Soluble

Chloroform Soluble

Trifluoroacetic Acid Soluble [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://cymitquimica.com/cas/580-51-8/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylphenol
https://cymitquimica.com/cas/580-51-8/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylphenol
https://cymitquimica.com/cas/580-51-8/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylphenol
https://cymitquimica.com/cas/580-51-8/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylphenol
https://cymitquimica.com/cas/580-51-8/
https://cymitquimica.com/cas/580-51-8/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2018.00208/full
https://cymitquimica.com/cas/580-51-8/
https://www.mdpi.com/2073-4360/15/9/2133
https://cymitquimica.com/cas/580-51-8/
https://www.mdpi.com/2073-4360/15/9/2133
https://cymitquimica.com/cas/580-51-8/
https://www.mdpi.com/2073-4360/15/9/2133
https://cymitquimica.com/cas/580-51-8/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Quantitative solubility data in organic solvents is not readily available in the reviewed

literature.

Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 3-

hydroxybiphenyl.

3.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of the molecule.

¹H NMR: While a fully assigned spectrum with coupling constants was not available in the

searched literature, a publication on 3'-hydroxy-biphenyl-4-carbonitrile provides some insight

into the expected regions for the proton signals. For this related compound, the aromatic

protons appear in the range of 6.79-7.82 ppm.[5]

¹³C NMR: Similarly, for 3'-hydroxy-biphenyl-4-carbonitrile, the carbon signals are reported in

the range of 108.7-149.8 ppm.[5]

3.2. Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern

of 3-hydroxybiphenyl. The NIST WebBook provides the mass spectrum of 3-hydroxybiphenyl,

which can be used for its identification.[6] A detailed fragmentation analysis was not explicitly

found in the literature.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of 3-hydroxybiphenyl is available on the NIST WebBook.[7] Key expected

absorptions would include a broad peak characteristic of the O-H stretch of the hydroxyl group

(around 3200-3600 cm⁻¹) and several peaks in the aromatic region (around 1400-1600 cm⁻¹

for C=C stretching and below 900 cm⁻¹ for C-H bending).

3.4. UV-Vis Spectroscopy
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The UV-Vis spectrum of 3-hydroxybiphenyl is also available on the NIST WebBook.[8] Aromatic

compounds like 3-hydroxybiphenyl typically exhibit strong absorption in the UV region due to π-

π* electronic transitions.

Experimental Protocols
The following sections detail generalized experimental procedures for determining the key

physical properties of organic compounds like 3-hydroxybiphenyl.

4.1. Melting Point Determination

Objective: To determine the temperature range over which the solid 3-hydroxybiphenyl

transitions to a liquid.

Methodology:

Sample Preparation: A small amount of finely powdered, dry 3-hydroxybiphenyl is packed

into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a steady rate of 1-2 °C per minute.

The temperature at which the first drop of liquid appears is recorded as the beginning of

the melting range.

The temperature at which the last solid crystal melts is recorded as the end of the melting

range.

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

4.2. Boiling Point Determination
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Objective: To determine the temperature at which the vapor pressure of liquid 3-

hydroxybiphenyl equals the atmospheric pressure.

Methodology (Microscale):

Sample Preparation: A small amount of 3-hydroxybiphenyl is placed in a small test tube or

fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath

(e.g., a Thiele tube with mineral oil).

Procedure:

The apparatus is heated gradually.

As the boiling point is approached, a stream of bubbles will emerge from the open end of

the inverted capillary tube.

The heating is discontinued, and the apparatus is allowed to cool slowly.

The temperature at which the liquid just begins to enter the capillary tube is recorded as

the boiling point.

4.3. UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of 3-hydroxybiphenyl.

Methodology:

Sample Preparation: A dilute solution of 3-hydroxybiphenyl is prepared in a UV-transparent

solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an

absorbance in the range of 0.1 to 1.

Apparatus: A calibrated double-beam UV-Vis spectrophotometer.

Procedure:

A cuvette filled with the pure solvent is used as a reference (blank).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A matched cuvette is filled with the sample solution.

The spectrum is recorded over the desired wavelength range (typically 200-400 nm for this

type of compound).

The wavelength(s) of maximum absorbance (λmax) are identified.

4.4. IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-hydroxybiphenyl.

Methodology (KBr Pellet Method):

Sample Preparation: A few milligrams of dry 3-hydroxybiphenyl are intimately mixed and

ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

Apparatus: A hydraulic press and a Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

The ground mixture is placed in a pellet-forming die.

The die is subjected to high pressure to form a transparent or translucent KBr pellet.

The pellet is placed in the sample holder of the FTIR spectrometer.

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Biological Relevance: Biphenyl Degradation
Pathway
3-Hydroxybiphenyl is an intermediate in the microbial degradation of biphenyl, a pollutant of

environmental concern. Several bacterial strains, particularly from the Pseudomonas genus,

are capable of metabolizing biphenyl through a series of enzymatic reactions. The following

diagram illustrates a generalized upper pathway for biphenyl degradation.

Caption: Generalized metabolic pathway for the bacterial degradation of biphenyl.
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This pathway shows the conversion of biphenyl to benzoate and 2-hydroxypenta-2,4-dienoate

via the "bph" enzymes.[9][10][11] While not a direct intermediate in this specific upper pathway,

3-hydroxybiphenyl can be hydroxylated by monooxygenases to form dihydroxybiphenyls, which

can then potentially enter similar degradation pathways.[12]

Conclusion
This technical guide has summarized the core physical properties of 3-hydroxybiphenyl,

provided detailed methodologies for their experimental determination, and contextualized its

relevance within microbial metabolic pathways. The provided data tables and experimental

protocols offer a valuable resource for researchers, scientists, and professionals in drug

development who are working with this compound. Further research is warranted to fill the

existing gaps in quantitative solubility data and detailed spectral assignments to provide an

even more complete physicochemical profile of 3-hydroxybiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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